molecular formula C19H21N5O2 B5502807 N-环丙基-N-[(1-甲基-1H-咪唑-2-基)甲基]-3-(3-苯基-1,2,4-恶二唑-5-基)丙酰胺

N-环丙基-N-[(1-甲基-1H-咪唑-2-基)甲基]-3-(3-苯基-1,2,4-恶二唑-5-基)丙酰胺

货号 B5502807
分子量: 351.4 g/mol
InChI 键: FSXFXECFZBIAER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar bi-heterocyclic propanamides involves complex organic reactions starting from basic nitrogen-containing compounds. These syntheses typically employ a variety of reagents and conditions to construct the desired molecular framework, highlighting the compound's intricate synthetic route. Techniques such as refluxing, S-substitution, and the use of electrophiles in a basic aqueous medium are common, demonstrating the synthetic challenges and the sophisticated methodologies employed to overcome them (Abbasi et al., 2020).

Molecular Structure Analysis

Studies on related compounds reveal detailed insights into their molecular structures, utilizing spectroscopic techniques like IR, 1H-NMR, 13C-NMR, and EI-MS. These analyses confirm the structures of synthesized compounds and are crucial for understanding the molecular geometry and electronic environment, which are directly related to the compound's reactivity and properties (Abbasi et al., 2020).

Chemical Reactions and Properties

The chemical behavior of compounds containing cyclopropane and imidazole rings, similar to the target compound, includes reactivity towards various electrophiles and bases, illustrating the influence of these functional groups on the compound's chemical properties. For instance, cyclopropane-based conformational restriction in histamine analogs demonstrates specific reactivity patterns, highlighting the role of structural rigidity in determining chemical behavior (Kazuta et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The crystalline structure, for example, can be determined through X-ray diffraction analysis, providing insight into the compound's solid-state conformation and stability (Boechat et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with specific reagents, potential for forming derivatives, and interaction with biological targets, are key areas of interest. For example, the reactivity of similar compounds with nucleophiles and electrophiles, and their potential as enzyme inhibitors, are significant for understanding their chemical behavior and potential applications in various fields (Abbasi et al., 2020).

科学研究应用

抗惊厥和神经药理学应用

具有咪唑、恶二唑和环丙基基团的化合物因其潜在的神经药理活性(包括抗惊厥作用)而受到研究。对类似结构的研究表明,对这些核心结构的修饰可以导致显着的生物活性,可能有助于治疗癫痫等神经系统疾病。例如,恶二唑衍生物已被合成并测试其抗惊厥活性,其中一些在临床前模型中显示出有希望的结果(Rajak 等,2013 年)[https://consensus.app/papers/novel-limonene-based-25disubstituted134oxadiazoles-rajak/b75c53151a025e07b1df324e86955a0e/?utm_source=chatgpt]

肿瘤学研究

已经探索了通过各种机制(包括抑制氧化磷酸化 (OXPHOS))抑制癌细胞增殖和诱导细胞凋亡,使用含有环丙基和恶二唑基团的化合物。一种特定的化合物因其通过抑制呼吸链成分并结合代谢前体来毒害癌细胞的能力而被识别,这突出了结构相似的化合物在癌症治疗中的潜力(Sica 等,2019 年)[https://consensus.app/papers/lethal-poisoning-cancer-cells-respiratory-chain-sica/d4ca2bc24b8e58268b1c483144dca692/?utm_source=chatgpt]

合成化学和催化

含有咪唑和恶二唑基团的化合物的合成多功能性,包括它们在创建新型化学实体中的应用,是一个重要的研究领域。这些化合物作为合成杂环化合物的关键中间体,在药物化学中对于开发新的治疗剂至关重要。例如,涉及环丙烷单元的方法论证明了这些结构在构建具有潜在生物活性的复杂分子中的效用(Kazuta 等,2002 年)[https://consensus.app/papers/development-versatile-transdicarbonsubstituted-kazuta/0da8d1e93203580582f9185efcc7ee82/?utm_source=chatgpt]

生物活性和机理研究

具有环丙基、咪唑和恶二唑基团的化合物与生物系统相互作用,包括它们作为酶抑制剂或受体激动剂/拮抗剂的作用,是研究的关键领域。此类研究提供了对其生物活性背后的分子机制的见解,为药物发现和开发提供了途径。例如,环丙基氨基取代的恶二唑对单胺氧化酶的选择性抑制说明了这些化合物在治疗与神经递质代谢相关的疾病中的治疗潜力(Long 等,1976 年)[https://consensus.app/papers/inhibition-monoamine-oxidase-cyclopropylamino-long/5f587f08f9a157458ffd4154ef3910ae/?utm_source=chatgpt]

作用机制

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the conditions under which they are used. Many imidazole derivatives have been found to have antimicrobial, antifungal, and antitumor activities .

属性

IUPAC Name

N-cyclopropyl-N-[(1-methylimidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-12-11-20-16(23)13-24(15-7-8-15)18(25)10-9-17-21-19(22-26-17)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXFXECFZBIAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C2CC2)C(=O)CCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。